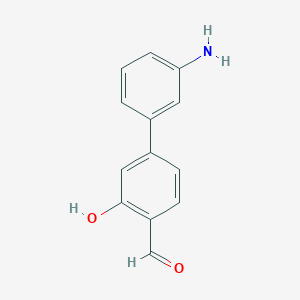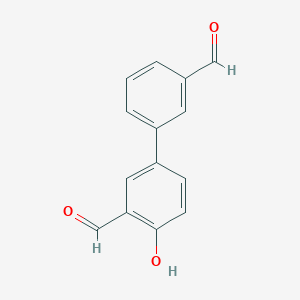
6-(3-Formylphenyl)-2-formylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-Formylphenyl)-2-formylphenol, 95% (6-FPF-2-FP) is an organic compound that belongs to the family of phenylformylphenols. It is a colorless solid with a melting point of 68-70°C and a boiling point of 244-245°C. It is soluble in methanol, ethanol, and ethyl acetate, and is insoluble in water. 6-FPF-2-FP has a wide range of applications in the field of organic synthesis and has been used for the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and dyes.
Mécanisme D'action
6-(3-Formylphenyl)-2-formylphenol, 95% is an electrophilic compound and is activated by the presence of a base, such as sodium hydroxide. The reaction of 1-bromo-3-formylphenol and 2-formylphenol is initiated by the attack of the bromide ion on the carbon atom of the 1-bromo-3-formylphenol molecule, resulting in the formation of a carbocation. This carbocation is then attacked by the nucleophilic 2-formylphenol molecule, resulting in the formation of 6-(3-Formylphenyl)-2-formylphenol, 95%.
Biochemical and Physiological Effects
6-(3-Formylphenyl)-2-formylphenol, 95% has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the activity of enzymes involved in the metabolism of fatty acids, such as lipases and phospholipases. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the synthesis of prostaglandins, resulting in anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 6-(3-Formylphenyl)-2-formylphenol, 95% is its high purity level of 95%. This makes it an ideal compound for use in laboratory experiments. However, it should be noted that 6-(3-Formylphenyl)-2-formylphenol, 95% is a highly reactive compound and should be handled with care. It should be stored in an airtight container and kept away from light and heat.
Orientations Futures
Due to its wide range of applications, 6-(3-Formylphenyl)-2-formylphenol, 95% has great potential for further research. Potential future directions include the development of new synthesis methods for the production of 6-(3-Formylphenyl)-2-formylphenol, 95%, the investigation of its potential uses in the synthesis of other compounds, and the exploration of its potential effects on biochemical and physiological processes. Additionally, further research could be conducted to determine the optimal conditions for the synthesis of 6-(3-Formylphenyl)-2-formylphenol, 95%.
Méthodes De Synthèse
6-(3-Formylphenyl)-2-formylphenol, 95% can be synthesized from the reaction of 1-bromo-3-formylphenol and 2-formylphenol in the presence of sodium hydroxide as a base and acetic acid as a solvent. The reaction is carried out at a temperature of 80-90°C and a pressure of 1-2 atm. The reaction time is typically 3-4 hours and yields a product with a purity of 95%.
Applications De Recherche Scientifique
6-(3-Formylphenyl)-2-formylphenol, 95% is widely used in scientific research and has been studied for its potential use in various fields, such as pharmaceuticals, agrochemicals, and dyes. It has been used in the synthesis of various compounds, such as epoxides, amides, and esters. It has also been used in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs, antifungal drugs, and antiviral drugs.
Propriétés
IUPAC Name |
3-(3-formylphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-8-10-3-1-4-11(7-10)13-6-2-5-12(9-16)14(13)17/h1-9,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVNCSDSKLKHSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=CC(=C2O)C=O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685051 |
Source


|
| Record name | 2-Hydroxy[1,1'-biphenyl]-3,3'-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Formylphenyl)-2-formylphenol | |
CAS RN |
1261907-10-1 |
Source


|
| Record name | 2-Hydroxy[1,1'-biphenyl]-3,3'-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














